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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)ethanone

oxime

CAS No.: 1956-39-4

Cat. No.: B157419

Get Quote

Content Type: Technical Monograph / Chemical Engineering Whitepaper Audience:

Researchers, Process Chemists, and Drug Development Professionals

Chemical Identity & Nomenclature Strategy
In the context of drug development and regulatory filing, precise nomenclature is the first line of

defense against ambiguity. While commonly referred to as p-Chloroacetophenone oxime, this

compound acts as a critical intermediate in the synthesis of chiral amines and acetanilides.

The following table consolidates the nomenclature used across global chemical inventories,

essential for sourcing and regulatory documentation (e.g., REACH, TSCA).
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Identifier Type Designation Context

Common Name p-Chloroacetophenone oxime General Laboratory Use

IUPAC Name

(1E)-N-[1-(4-

chlorophenyl)ethylidene]hydro

xylamine

Formal Chemical Structure

CAS Registry 1956-39-4 Global Standard

Synonym 1
1-(4-Chlorophenyl)ethanone

oxime

Chemical Abstracts Service

(CAS)

Synonym 2 4'-Chloroacetophenone oxime Substituent Positioning

Synonym 3
Methyl 4-chlorophenyl

ketoxime
Functional Group Analysis

Beilstein Ref 2208142 Organic Chemistry Database

MDL Number MFCD00033237 Supplier Indexing

Physicochemical Profile
Understanding the physical state and solubility profile is critical for process scale-up,

particularly when designing crystallization or extraction protocols.
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Property Value Experimental Note

Molecular Formula C₈H₈ClNO -

Molecular Weight 169.61 g/mol -

Appearance
White to off-white crystalline

solid
Indicates high purity (>98%)

Melting Point 95.0 – 98.0 °C
Sharp range indicates pure

isomer

Boiling Point ~275 °C (Predicted)
Decomposes before boiling at

atm pressure

Solubility
Ethanol, Methanol, DMSO,

Chloroform

Poor solubility in water

(requires co-solvent)

pKa ~11.2 (Oxime OH)
Weakly acidic; deprotonates

with strong base

Synthesis & Optimization: The Oximation Protocol
Core Directive: This protocol is designed for high-yield synthesis (>90%) with minimal side-

product formation.

The Mechanism
The synthesis proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of

p-chloroacetophenone. The reaction is pH-dependent; a pH of 4–5 is optimal to buffer the

leaving group ability of water while maintaining the nucleophilicity of nitrogen.

Experimental Workflow (Self-Validating System)
Reagents:

p-Chloroacetophenone (1.0 eq)

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

Sodium Acetate (NaOAc) (1.5 eq) or NaOH (controlled addition)
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Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Protocol:

Solubilization: Dissolve p-chloroacetophenone in ethanol. The solution must be clear before

proceeding to ensure homogenous kinetics.

Buffering: Prepare an aqueous solution of NH₂OH·HCl and NaOAc. Why NaOAc? It acts as

a buffer to neutralize the HCl released, preventing the protonation of the hydroxylamine

nitrogen, which would render it non-nucleophilic.

Reflux: Add the aqueous buffer to the ethanolic ketone solution. Heat to reflux (approx. 80°C)

for 2–3 hours.

Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Disappearance of

the ketone spot (Rf ~0.6) confirms completion.

Isolation: Cool the mixture to room temperature, then to 0°C. The oxime will precipitate as

white crystals.

Purification: If oiling occurs (common with impurities), recrystallize from ethanol/water.

Visualization: Synthesis Pathway

Reagents

p-Chloroacetophenone

Tetrahedral Intermediate
(Unstable)

Nucleophilic Attack
(pH 4-5)

Hydroxylamine HCl

p-Chloroacetophenone Oxime
(E-Isomer)Dehydration

(-H2O)

H2O
(Byproduct)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b157419/docs?utm_src=pdf-body-img#technical-monograph-p-chloroacetophenone-oxime-cas-1956-39-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157419?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Oximation pathway showing the condensation mechanism buffered by Sodium

Acetate.

Reaction Engineering: The Beckmann
Rearrangement
For drug development, the value of CAS 1956-39-4 lies in its transformation into amides via the

Beckmann Rearrangement.[1] This reaction is stereospecific.

Stereochemical Control & Migratory Aptitude
The migration in the Beckmann rearrangement is anti-periplanar.[2]

Stable Isomer: The (E)-isomer of p-chloroacetophenone oxime is thermodynamically

favored. In this configuration, the hydroxyl group is anti to the p-chlorophenyl ring.

Result: The p-chlorophenyl group migrates to the nitrogen.

Product:N-(4-chlorophenyl)acetamide (4'-Chloroacetanilide).

Note: If the (Z)-isomer were formed (sterically less favored), the methyl group would migrate,

yielding 4-chloro-N-methylbenzamide.

Protocol: Acid-Catalyzed Rearrangement
Activation: Dissolve the oxime in Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂).

PPA is preferred for bench-scale safety.

Heating: Heat to 100°C for 1 hour. The oxime hydroxyl group is converted to a leaving group,

triggering the 1,2-shift of the aryl group.

Quenching: Pour the reaction mixture over crushed ice. The amide precipitates immediately.

Validation: The product should show a distinct amide carbonyl stretch in IR (~1660 cm⁻¹) and

a shift in the NH proton in NMR.

Visualization: Beckmann Rearrangement Flow
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Figure 2: Mechanistic flow of the Beckmann Rearrangement converting the oxime to the

acetanilide derivative.

Pharmaceutical & Research Applications
The utility of p-Chloroacetophenone oxime extends beyond simple organic synthesis.[1] It

serves as a pharmacophore scaffold in the following areas:

Chiral Amine Synthesis:
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Catalytic hydrogenation (e.g., Raney Ni, H₂) or hydride reduction (LiAlH₄) converts the

oxime to 1-(4-chlorophenyl)ethanamine.

This primary amine is a key building block for resolving agents and chiral ligands in

asymmetric synthesis.

Heterocycle Formation:

Reaction with acetylene derivatives or intramolecular cyclization of O-acyl oximes yields

substituted oxazoles and isoquinolines, motifs common in kinase inhibitors.

Agrochemical Precursors:

The 4-chloro substitution pattern is highly prevalent in biocides and fungicides. The oxime

functionality allows for the introduction of complex nitrogen-containing side chains while

maintaining the halogenated aromatic core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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